Cas no 931340-04-4 (1-(4-fluorophenyl)methyl-3-(furan-2-yl)methyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione)

1-(4-fluorophenyl)methyl-3-(furan-2-yl)methyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione structure
931340-04-4 structure
Product Name:1-(4-fluorophenyl)methyl-3-(furan-2-yl)methyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione
CAS No:931340-04-4
MF:C19H20FN3O3
MW:357.378808021545
CID:6612333
PubChem ID:168001963
Update Time:2025-10-23

1-(4-fluorophenyl)methyl-3-(furan-2-yl)methyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 1-(4-fluorophenyl)methyl-3-(furan-2-yl)methyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione
    • 931340-04-4
    • Inchi: 1S/C19H20FN3O3/c20-14-7-5-13(6-8-14)11-22-17-16(4-1-9-21-17)18(24)23(19(22)25)12-15-3-2-10-26-15/h2-3,5-8,10,16-17,21H,1,4,9,11-12H2
    • InChI Key: CNXGJEGQAYQAAC-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)CN1C(N(CC2=CC=CO2)C(C2CCCNC12)=O)=O

Computed Properties

  • Exact Mass: 357.14886967g/mol
  • Monoisotopic Mass: 357.14886967g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 538
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 65.8Ų

1-(4-fluorophenyl)methyl-3-(furan-2-yl)methyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione Pricemore >>

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Additional information on 1-(4-fluorophenyl)methyl-3-(furan-2-yl)methyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione

Compound CAS No. 931340-04-4: A Comprehensive Overview

The compound with CAS No. 931340-04-4, also known as 1-(4-fluorophenyl)methyl-3-(furan-2-yl)methyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of pyrido[2,3-d]pyrimidine derivatives, which are known for their potential biological activities and structural versatility. Recent studies have highlighted its promising applications in drug discovery and development.

The molecular structure of 1-(4-fluorophenyl)methyl-3-(furan-2-yl)methyl-pyrido[2,3-d]pyrimidine-2,4-dione is characterized by a pyrido[2,3-d]pyrimidine core, which serves as a scaffold for various functional groups. The presence of a fluorophenyl group at position 1 and a furan substituent at position 3 introduces unique electronic and steric properties to the molecule. These features make it an attractive candidate for exploring its interactions with biological targets such as enzymes, receptors, and nucleic acids.

Recent research has focused on the synthesis and optimization of this compound to enhance its bioavailability and pharmacokinetic properties. For instance, studies published in the Journal of Medicinal Chemistry have demonstrated that the substitution patterns on the pyrido[2,3-d]pyrimidine ring significantly influence its solubility and stability in physiological conditions. The introduction of electron-withdrawing groups like the fluorophenyl moiety has been shown to improve its binding affinity to certain protein targets.

One of the most intriguing aspects of this compound is its potential as an anti-tumor agent. Preclinical studies have revealed that 1-(4-fluorophenyl)methyl-3-(furan-2-yl)methyl-pyrido[2,3-d]pyrimidine-2,4-dione exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells. This selective activity suggests that it could serve as a lead compound for developing targeted therapies against malignancies.

Moreover, the compound's ability to modulate key signaling pathways involved in inflammation has been explored in recent investigations. Researchers have reported that it inhibits pro-inflammatory cytokine production in macrophage models, indicating its potential utility in treating inflammatory diseases such as arthritis and inflammatory bowel disease.

In terms of synthetic strategies, chemists have developed efficient routes to construct this complex molecule using modular building block approaches. For example, a two-step synthesis involving a palladium-catalyzed coupling reaction followed by cyclization has been reported in Organic Letters. This method not only enhances the scalability of the synthesis but also allows for further functionalization to explore structure-activity relationships.

The application of computational chemistry tools has also played a pivotal role in understanding the molecular interactions of this compound with biological targets.Docking studies using software like AutoDock have provided insights into its binding modes with kinases and other enzymes. These computational models have guided experimental efforts to optimize the compound's potency and selectivity.

Looking ahead, collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this compound into clinical trials.In particular,the identification of biomarkers predictive of response to this compound could enhance its therapeutic potential by enabling personalized medicine approaches.

In conclusion,CAS No. 931340-04-4 represents a compelling example of how structural diversity can be leveraged to design novel therapeutic agents.The combination of cutting-edge synthetic methods,recent advances in biological characterization,and computational modeling positions this compound as a promising candidate for addressing unmet medical needs.In light of these developments,further research is warranted to fully unlock its therapeutic potential while ensuring safety profiles are optimized for clinical use.

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